N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide
Description
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.
Properties
Molecular Formula |
C5H7N3O3S2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O3S2/c1-3(9)8-4-2-7-5(12-4)13(6,10)11/h2H,1H3,(H,8,9)(H2,6,10,11) |
InChI Key |
CEGJNUDFPDAUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can result in the formation of aminothiazoles.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide is similar to other thiazole derivatives, such as N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide and various thiazole-based drugs. its unique structural features and biological activities set it apart from these compounds. The presence of the sulfamoyl group and the specific substitution pattern contribute to its distinct properties.
List of Similar Compounds
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide
Thiazole-based drugs
Other thiazole derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
